(4-Bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride
Description
(4-Bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromophenyl group and an ethylpiperazinyl group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
(4-bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11;/h3-6H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDEFRQORDWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can facilitate oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to changes in the functional groups present in the molecule.
Scientific Research Applications
(4-Bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4-Bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The bromophenyl group and the ethylpiperazinyl group contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride
- (4-Fluorophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride
- (4-Methylphenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride
Uniqueness
(4-Bromophenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
